(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
Overview
Description
The compound “(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid” is a bicyclic compound . Bicyclic compounds are a type of organic compound with two fused or bridged rings. The structure and properties of these compounds can vary widely depending on the nature of the rings and the bridge.
Synthesis Analysis
While specific synthesis methods for “(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid” were not found, similar compounds have been synthesized using various methods. For example, a related compound, 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, was synthesized using organic extracts dried over anhydrous MgSO4 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of a related compound, (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride, was determined using 1H-NMR and 13C-NMR .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For a related compound, (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride, properties such as molecular weight and InChI code were provided .
Scientific Research Applications
-
- Application: This nitrogen-containing heterocycle has significant potential in the field of drug discovery. It has been applied as a key synthetic intermediate in several total syntheses .
- Method: The synthetic approaches to access this bicyclic architecture include intramolecular cyclization and rearrangements, such as Beckmann rearrangement .
- Results: The unique structure of 2-Azabicyclo[3.2.1]octanes makes them a challenging scaffold to acquire, but their presence has been highlighted in the total synthesis of several target molecules .
-
Bicyclo[1.1.0]- and 1-azabicyclo[1.1.0]butanes
- Application: These structures are highly strained, allowing them to participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .
- Method: The chemistry and applications of these compounds remain underexplored, but there has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines .
- Results: These compounds have been mooted to enjoy increased clinical success relative to their ‘flatter’ counterparts due to increased solubility and reduced melting points, promiscuity and Cyp450 inhibition .
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold
-
- Application: Gemini uses generative AI to help users be more creative and productive. It’s integrated into Android and is getting better at understanding the context of what’s on the user’s screen and what app they’re using .
- Method: Users can bring up Gemini’s overlay on top of the app they’re in to easily use Gemini in more ways .
- Results: This update will roll out to hundreds of millions of devices over the next few months .
properties
IUPAC Name |
(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10)/t4?,5-,6?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWRUUYOYWXEY-XRVVJQKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1NC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=CC1C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 92135558 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.